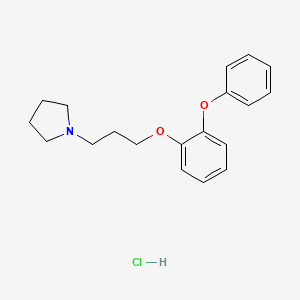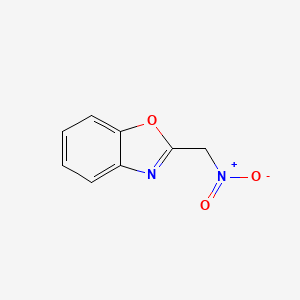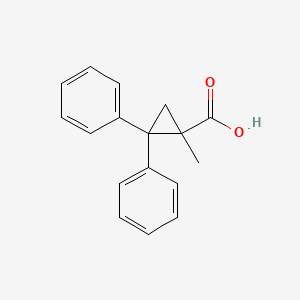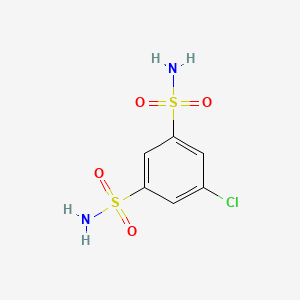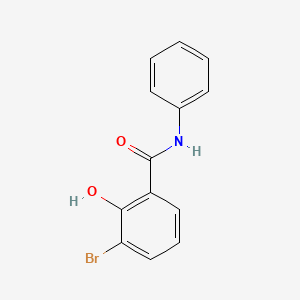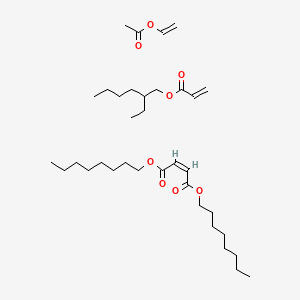![molecular formula C9H24N4O B14700509 N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane CAS No. 26950-63-0](/img/structure/B14700509.png)
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane: is a complex organic compound that contains both amine and oxirane functional groups. This compound is known for its versatility in various chemical reactions and applications, particularly in the fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, alkoxides
Major Products Formed:
Oxidation: Oxides, hydroxylated derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkoxylated products
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of various complex molecules. Its reactivity with different functional groups makes it valuable in organic synthesis .
Biology: In biological research, the compound is used as a chelating agent to bind metal ions. This property is particularly useful in studies involving metalloproteins and enzyme catalysis .
Medicine: Its ability to form stable complexes with metal ions is exploited in the design of metal-based drugs .
Industry: In industrial applications, the compound is used as a curing agent for epoxy resins, enhancing the mechanical properties and durability of the final products. It is also employed as an additive in lubricants and fuels to improve performance and stability .
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of the amine groups with the metal ions, leading to the formation of stable, ring-like structures. These complexes can then participate in various biochemical and chemical processes, influencing the activity of enzymes and other proteins .
Comparison with Similar Compounds
- N,N-bis(2-aminoethyl)ethylenediamine
- Triethylenetetramine
- Tetraethylenepentamine
Comparison:
- N,N-bis(2-aminoethyl)ethylenediamine: Similar in structure but lacks the oxirane group, making it less reactive in certain chemical reactions .
- Triethylenetetramine: Contains additional amine groups, providing more sites for chelation but also increasing steric hindrance .
- Tetraethylenepentamine: Has a higher molecular weight and more complex structure, leading to different physical and chemical properties .
Uniqueness: N’-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane is unique due to the presence of both amine and oxirane groups, which confer a wide range of reactivity and applications. Its ability to form stable metal complexes and participate in various chemical reactions makes it a versatile compound in both research and industrial settings .
Properties
CAS No. |
26950-63-0 |
|---|---|
Molecular Formula |
C9H24N4O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane |
InChI |
InChI=1S/C6H18N4.C3H6O/c7-1-3-9-5-6-10-4-2-8;1-3-2-4-3/h9-10H,1-8H2;3H,2H2,1H3 |
InChI Key |
BMJBGAZCPLPJGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CO1.C(CNCCNCCN)N |
Related CAS |
26950-63-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


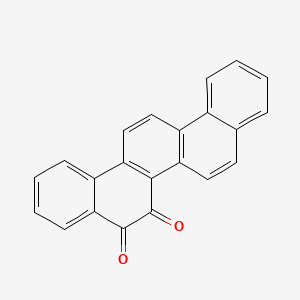

![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
